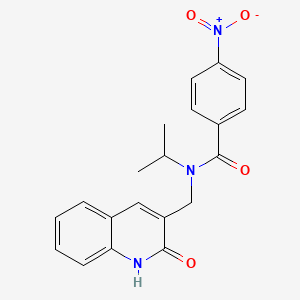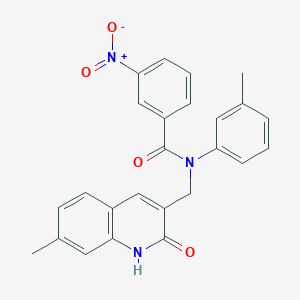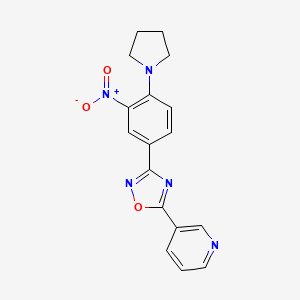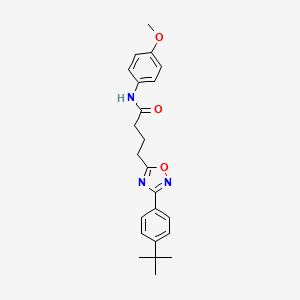
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and belongs to the family of oxadiazole derivatives.
作用機序
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to the inhibition of glutamate uptake and an increase in the extracellular concentration of glutamate. The increased concentration of glutamate can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The increased concentration of glutamate can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as well. It is a toxic compound and requires careful handling. Additionally, TBOA has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TBOA. One potential application is in the development of drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in other physiological processes such as pain perception and addiction. Additionally, the synthesis of TBOA analogs with improved solubility and selectivity could lead to the development of more potent and effective inhibitors of glutamate transporters.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has significant potential applications in various fields of science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. The study of TBOA can lead to a better understanding of the role of glutamate transporters in various physiological processes and the development of drugs for the treatment of neurological disorders.
合成法
The synthesis of TBOA involves the reaction between 4-(tert-butyl)phenylhydrazine and 4-methoxyphenylacetyl chloride to form the intermediate compound, which is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product. The synthesis process has been optimized to yield a high purity product with good yields.
科学的研究の応用
TBOA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TBOA is in neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)17-10-8-16(9-11-17)22-25-21(29-26-22)7-5-6-20(27)24-18-12-14-19(28-4)15-13-18/h8-15H,5-7H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXPXBPVSUYPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7701607.png)

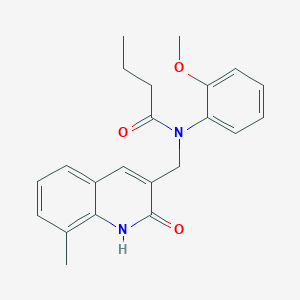

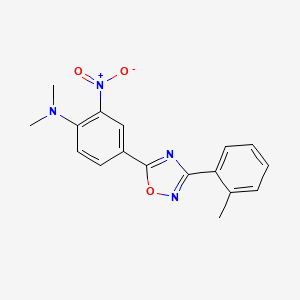
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
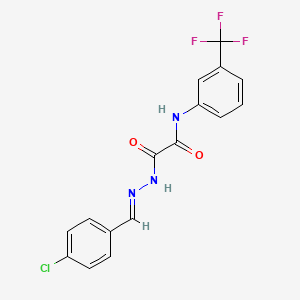
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
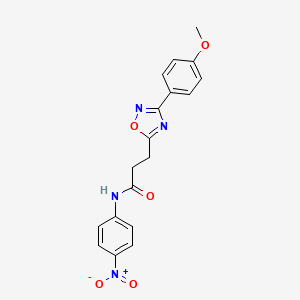
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
